4-(3-Formylphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(3-Formylphenyl)-2-methoxybenzoic acid is an organic compound that features a benzene ring substituted with a formyl group at the 3-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-methoxybenzoic acid typically involves the formylation of 2-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2-methoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Formylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-methoxybenzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and methoxy groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid.
2-Methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
3-Formylphenylboronic acid: Similar structure but with a boronic acid group and different substitution pattern.
Properties
IUPAC Name |
4-(3-formylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJNIAAQYRZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688884 |
Source
|
Record name | 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-69-0 |
Source
|
Record name | 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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